3,4-Dimethoxyphenyl 3-(3,4-dimethoxyphenyl)propanoate
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Overview
Description
3,4-Dimethoxyphenyl 3-(3,4-dimethoxyphenyl)propanoate is an organic compound belonging to the class of phenylpropanoic acids. It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a propanoate backbone. This compound is known for its applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenyl 3-(3,4-dimethoxyphenyl)propanoate typically involves the esterification of 3,4-dimethoxyphenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenyl 3-(3,4-dimethoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products
Oxidation: 3,4-Dimethoxyphenylacetic acid.
Reduction: 3,4-Dimethoxyphenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxyphenyl 3-(3,4-dimethoxyphenyl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyphenyl 3-(3,4-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4-Dimethoxyphenylacetic acid: A related compound with similar structural features.
3,4-Dimethoxyphenylpropanoic acid: Another phenylpropanoic acid derivative.
Uniqueness
3,4-Dimethoxyphenyl 3-(3,4-dimethoxyphenyl)propanoate is unique due to its dual 3,4-dimethoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22O6 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl) 3-(3,4-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C19H22O6/c1-21-15-8-5-13(11-17(15)23-3)6-10-19(20)25-14-7-9-16(22-2)18(12-14)24-4/h5,7-9,11-12H,6,10H2,1-4H3 |
InChI Key |
ARYIFXQIIBDPLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)OC2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
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